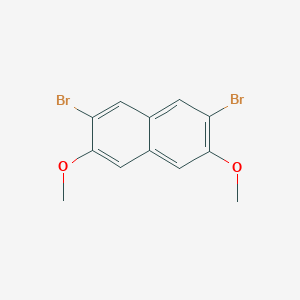

2,7-Dibromo-3,6-dimethoxynaphthalene

Beschreibung

BenchChem offers high-quality 2,7-Dibromo-3,6-dimethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromo-3,6-dimethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromo-3,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKYNFRCDWZQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348712 | |

| Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105404-89-5 | |

| Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Dibromo-3,6-dimethoxynaphthalene CAS number

An In-depth Technical Guide to 2,7-Dibromo-3,6-dimethoxynaphthalene

Prepared by the Senior Application Scientist

This document provides a comprehensive technical overview of 2,7-Dibromo-3,6-dimethoxynaphthalene, a halogenated aromatic compound with significant potential as a building block in advanced organic synthesis. It is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical development.

Section 1: Core Compound Identification

2,7-Dibromo-3,6-dimethoxynaphthalene is a symmetrically substituted naphthalene derivative. The presence of two bromine atoms and two methoxy groups on the naphthalene core makes it a versatile intermediate for constructing more complex molecular architectures. The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound.

This unique identifier is crucial for unambiguous identification in databases, publications, and regulatory documents.

| Identifier Type | Value | Source |

| IUPAC Name | 2,7-dibromo-3,6-dimethoxynaphthalene | PubChem[1] |

| Molecular Formula | C₁₂H₁₀Br₂O₂ | PubChem[1] |

| SMILES | COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | PubChem[1] |

| InChI | InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 | PubChem[1] |

| InChIKey | IXKYNFRCDWZQOX-UHFFFAOYSA-N | PubChem[1] |

Section 2: Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling procedures. The data below are computed properties that provide valuable insights for experimental design.

| Property | Value | Source |

| Molecular Weight | 346.01 g/mol | PubChem[1] |

| Monoisotopic Mass | 343.90475 Da | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Section 3: Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for the utilization of any chemical intermediate. The synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene can be logically achieved via the direct electrophilic bromination of its precursor, 2,7-dimethoxynaphthalene (CAS: 3469-26-9)[3].

Causality and Strategic Rationale

The choice of this synthetic strategy is governed by fundamental principles of electrophilic aromatic substitution. The two methoxy (-OCH₃) groups on the naphthalene ring are potent activating groups. They are ortho-, para-directing, meaning they donate electron density to the aromatic system, primarily at the positions ortho and para to themselves, making these sites highly susceptible to electrophilic attack.

In the case of 2,7-dimethoxynaphthalene, the positions ortho to the methoxy groups are C1, C3, C6, and C8. The C3 and C6 positions are the most electronically activated and sterically accessible sites for substitution, leading to the desired 2,7-Dibromo-3,6-dimethoxynaphthalene isomer as the major product under controlled conditions.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 2,7-Dibromo-3,6-dimethoxynaphthalene via electrophilic bromination.

Materials:

-

2,7-Dimethoxynaphthalene (CAS: 3469-26-9)[3]

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,7-dimethoxynaphthalene (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions compared to using elemental bromine (Br₂).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup and Quenching: Upon completion, pour the reaction mixture into a beaker containing an equal volume of deionized water. This will precipitate the crude product.

-

Neutralization and Extraction: Add saturated NaHCO₃ solution to neutralize any acidic byproducts. Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated Na₂S₂O₃ solution (to quench any unreacted bromine species), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to yield 2,7-Dibromo-3,6-dimethoxynaphthalene as a pure solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2,7-Dibromo-3,6-dimethoxynaphthalene.

Section 4: Spectroscopic Characterization

Structural elucidation and purity assessment rely on modern spectroscopic techniques. For 2,7-Dibromo-3,6-dimethoxynaphthalene, NMR spectroscopy is particularly informative.

-

¹H NMR: Due to the C₂ symmetry of the molecule, the proton NMR spectrum is expected to be simple.

-

A singlet for the two equivalent methoxy groups (-OCH₃) around δ 3.9-4.1 ppm.

-

A singlet for the two equivalent aromatic protons at C4 and C5.

-

A singlet for the two equivalent aromatic protons at C1 and C8.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.

-

A signal for the methoxy carbons.

-

Six distinct signals for the naphthalene core carbons, including two signals for the bromine-bearing carbons (C2, C7), which will show reduced intensity.

-

Section 5: Applications in Research and Drug Development

The true value of 2,7-Dibromo-3,6-dimethoxynaphthalene lies in its potential as a versatile synthetic intermediate. While it is sold for research purposes, including proteomics research, its primary utility is derived from the reactivity of its carbon-bromine bonds[2].

A Scaffold for Cross-Coupling Reactions

The two bromine atoms serve as handles for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the programmed introduction of diverse functional groups, making it an ideal scaffold for building libraries of complex molecules in drug discovery programs[4].

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid molecular linkers.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These transformations enable the synthesis of novel ligands, molecular probes, and advanced materials for organic electronics.

Role as a Versatile Building Block

Caption: Potential synthetic pathways using the target compound.

Section 6: Safety and Handling

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Prudent Laboratory Practice: It is imperative to assume that the brominated derivative is also an irritant and potentially more hazardous. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including:

-

Safety goggles or a face shield

-

Impervious gloves (e.g., nitrile)

-

A laboratory coat

All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77021, 2,7-Dimethoxynaphthalene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640259, 2,7-Dibromo-3,6-dimethoxynaphthalene. Retrieved from [Link].

- Google Patents. (2021). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

-

Nakaema, J., et al. (2008). Crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene. IUCr Journals. Retrieved from [Link].

-

ResearchGate. (2025). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Retrieved from [Link].

-

Drug Discovery Chemistry. (2025). Conference Brochure. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,7-Dibromo-3,6-dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-3,6-dimethoxynaphthalene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its rigid naphthalene core, substituted with both electron-donating methoxy groups and reactive bromo functionalities, makes it a valuable precursor for the development of complex organic molecules, including polymers for organic electronics and potentially novel pharmaceutical scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and reactivity, with a focus on its application in modern chemical research.

Molecular Structure and Physicochemical Properties

2,7-Dibromo-3,6-dimethoxynaphthalene possesses a planar naphthalene ring system. The methoxy groups at positions 3 and 6 are ortho to the bromine atoms at positions 2 and 7, respectively. This substitution pattern influences the electronic properties and reactivity of the molecule. The bromine atoms provide two reactive sites for cross-coupling reactions, while the methoxy groups modulate the electron density of the aromatic system.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Br₂O₂ | [1] |

| Molecular Weight | 346.03 g/mol | [2] |

| IUPAC Name | 2,7-dibromo-3,6-dimethoxynaphthalene | [1] |

| CAS Number | 105404-89-5 | [1] |

| Appearance | (Predicted) Solid | - |

Synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene

The primary synthetic route to 2,7-dibromo-3,6-dimethoxynaphthalene involves the direct bromination of the parent compound, 2,7-dimethoxynaphthalene. The electron-donating nature of the methoxy groups activates the naphthalene ring towards electrophilic substitution.

Experimental Protocol: Bromination of 2,7-Dimethoxynaphthalene

This protocol is a representative procedure based on standard bromination of activated aromatic compounds.

Materials:

-

2,7-Dimethoxynaphthalene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,7-dimethoxynaphthalene (1.0 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,7-dibromo-3,6-dimethoxynaphthalene.

Caption: Synthetic workflow for 2,7-Dibromo-3,6-dimethoxynaphthalene.

Spectral Characterization

The structural confirmation of 2,7-dibromo-3,6-dimethoxynaphthalene is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

-

A singlet for the two equivalent methoxy groups (-OCH₃).

-

A singlet for the protons at positions 1 and 8.

-

A singlet for the protons at positions 4 and 5.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments:

-

A signal for the methoxy carbons.

-

Signals for the brominated carbons (C2 and C7).

-

Signals for the methoxy-substituted carbons (C3 and C6).

-

Signals for the unsubstituted aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

C-H stretching vibrations of the aromatic ring and methoxy groups.

-

C=C stretching vibrations of the naphthalene core.

-

Strong C-O stretching vibrations characteristic of the methoxy groups.

-

C-Br stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a characteristic triplet with a ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks.

Reactivity and Applications

The bromine atoms at the 2 and 7 positions are the primary sites of reactivity, making this compound an excellent substrate for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

2,7-Dibromo-3,6-dimethoxynaphthalene is an ideal candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo compound with an organoboron reagent in the presence of a palladium catalyst and a base.[4] This is a powerful method for creating biaryl linkages and is widely used in the synthesis of conjugated polymers and complex organic molecules.[5]

Caption: Suzuki-Miyaura coupling of the target molecule.

Applications in Materials Science

The ability to undergo double cross-coupling reactions makes 2,7-dibromo-3,6-dimethoxynaphthalene a valuable monomer for the synthesis of conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6] The extended π-conjugated systems that can be built from this monomer are crucial for charge transport and light-emitting properties in these devices. The methoxy groups also enhance the solubility of the resulting polymers, which is beneficial for processing and device fabrication.

Potential in Drug Development

While specific applications in drug development are not widely reported, the naphthalene scaffold is a common motif in medicinal chemistry. The ability to functionalize the 2 and 7 positions of the naphthalene core via cross-coupling reactions provides a route to generate diverse libraries of compounds for biological screening. For instance, naphthalene sulfonamide scaffolds have been explored as antagonists for chemokine receptors like CCR8.[7]

Safety and Handling

The parent compound, 2,7-dimethoxynaphthalene, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] It is expected that 2,7-dibromo-3,6-dimethoxynaphthalene would have similar or potentially enhanced hazardous properties. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

2,7-Dibromo-3,6-dimethoxynaphthalene is a key synthetic intermediate with significant potential in materials science and medicinal chemistry. Its well-defined structure and the presence of two reactive bromine atoms allow for the construction of complex and functional molecules through reliable and versatile cross-coupling methodologies. Further exploration of the reactivity and applications of this compound is likely to lead to the development of novel materials with advanced electronic properties and new molecular entities with potential therapeutic applications.

References

-

PubChem. 2,7-Dibromo-3,6-dimethoxynaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. 2,7-Dimethoxynaphthalene. National Center for Biotechnology Information. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

PubMed Central. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

Sources

- 1. 2,7-Dibromo-3,6-dimethoxynaphthalene | C12H10Br2O2 | CID 640259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,7-Dimethoxynaphthalene(3469-26-9) 13C NMR [m.chemicalbook.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,7-Dibromo-3,6-dimethoxynaphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-Dibromo-3,6-dimethoxynaphthalene, a halogenated aromatic compound of interest in advanced organic synthesis and materials science. The document details its fundamental physicochemical properties, outlines a robust protocol for its synthesis via electrophilic bromination of 2,7-dimethoxynaphthalene, and explores its potential applications as a versatile chemical intermediate. The synthesis protocol is presented with a focus on the underlying chemical principles to ensure both reproducibility and a thorough understanding of the reaction mechanism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel organic molecules for applications in drug discovery, organic electronics, and functional materials.

Introduction

Substituted naphthalene derivatives are a cornerstone of modern medicinal chemistry and materials science, offering a rigid, planar scaffold that can be functionalized to modulate a wide array of chemical and biological properties.[1][2] Among these, halogenated naphthalenes, particularly brominated derivatives, serve as critical building blocks in cross-coupling reactions, enabling the construction of complex molecular architectures.[3] 2,7-Dibromo-3,6-dimethoxynaphthalene is a symmetrically substituted naphthalene core, offering two reactive bromine atoms for further chemical modification. The presence of the methoxy groups activates the naphthalene ring towards electrophilic substitution and influences the electronic properties of the molecule. This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and potential utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of 2,7-Dibromo-3,6-dimethoxynaphthalene are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 346.03 g/mol | [4] |

| Molecular Formula | C₁₂H₁₀Br₂O₂ | [4] |

| CAS Number | 105404-89-5 | [4] |

| IUPAC Name | 2,7-dibromo-3,6-dimethoxynaphthalene | [5] |

| Canonical SMILES | COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | [5] |

| InChI Key | IXKYNFRCDWZQOX-UHFFFAOYSA-N | [5] |

| Appearance | Solid (predicted) | |

| Purity | ≥98% (typical for commercial samples) | [4] |

These properties are essential for accurate stoichiometric calculations in chemical reactions, for the interpretation of analytical data, and for ensuring the purity and identity of the compound.

Synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene

The synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene is most effectively achieved through the electrophilic bromination of its precursor, 2,7-dimethoxynaphthalene. The methoxy groups are ortho-, para-directing activators, making the 1, 3, 6, and 8 positions susceptible to electrophilic attack. Due to steric hindrance, substitution is favored at the less hindered 2 and 7 positions.

Synthesis of the Precursor: 2,7-Dimethoxynaphthalene

The starting material, 2,7-dimethoxynaphthalene, can be synthesized from the commercially available 2,7-dihydroxynaphthalene via a Williamson ether synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-dihydroxynaphthalene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 2.5 equivalents), to the solution. The base will deprotonate the hydroxyl groups to form the more nucleophilic naphtoxide ions.

-

Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 2.2 equivalents), dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 2,7-dimethoxynaphthalene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Bromination of 2,7-Dimethoxynaphthalene

The direct bromination of 2,7-dimethoxynaphthalene introduces two bromine atoms onto the naphthalene core.

-

Reaction Setup: Dissolve 2,7-dimethoxynaphthalene (1 equivalent) in a suitable halogenated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be protected from light to prevent radical side reactions.

-

Addition of Bromine: Cool the solution in an ice bath (0 °C). Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours at low temperature.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

-

Work-up: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to afford pure 2,7-Dibromo-3,6-dimethoxynaphthalene.[1]

Caption: Synthetic pathway to 2,7-Dibromo-3,6-dimethoxynaphthalene.

Potential Applications

While specific applications for 2,7-Dibromo-3,6-dimethoxynaphthalene are not extensively documented in the current literature, its structure suggests significant potential as a versatile intermediate in several areas of chemical research and development.

Organic Synthesis and Drug Discovery

The two bromine atoms on the naphthalene core are ideal handles for introducing further functionality through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the synthesis of a wide range of more complex molecules. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2] The symmetrical nature of this dibrominated compound could be advantageous in the synthesis of bivalent ligands or symmetrical drug candidates.

Materials Science

Naphthalene-based materials are of great interest in the field of organic electronics due to their inherent aromaticity and charge-transport properties.[3] Brominated naphthalenes are key precursors in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of different substituents via cross-coupling reactions at the bromine positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. The methoxy groups also contribute to the electronic nature of the molecule and can influence its solid-state packing, which is a critical factor for charge transport in organic semiconductor devices.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂h symmetry. Two singlets would be expected for the aromatic protons at the 1, 4, 5, and 8 positions, and a singlet for the six protons of the two equivalent methoxy groups.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon atoms of the naphthalene core and one signal for the methoxy carbons.

-

FT-IR: The infrared spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methoxy groups, C=C stretching vibrations for the aromatic ring, and C-O stretching for the methoxy ethers. The C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Safety and Handling

As with all halogenated organic compounds, 2,7-Dibromo-3,6-dimethoxynaphthalene should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,7-Dibromo-3,6-dimethoxynaphthalene is a valuable synthetic intermediate with significant potential in the fields of organic synthesis, drug discovery, and materials science. Its symmetrical structure and the presence of two reactive bromine atoms make it an attractive building block for the construction of complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its potential applications. It is hoped that this information will facilitate further research and innovation utilizing this versatile compound.

References

-

PubChem. 2,7-dimethoxynaphthalene. National Center for Biotechnology Information. [Link].

-

PubChem. 2,7-dibromo-3,6-dimethoxynaphthalene. National Center for Biotechnology Information. [Link].

- Santa Cruz Biotechnology, Inc. 2,7-Dibromo-3,6-dimethoxynaphthalene Certificate of Analysis.

-

Organic Syntheses. 2,7-dimethylnaphthalene. [Link].

- Google Patents. Method for synthesizing 2, 7-dihydroxynaphthalene. .

-

Organic Syntheses. benzalacetone dibromide. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disilole and Naphtho[2,3-b:6,7-b′]diphosphole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,7-Dibromo-3,6-dimethoxynaphthalene | C12H10Br2O2 | CID 640259 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to the Structural Elucidation of 2,7-Dibromo-3,6-dimethoxynaphthalene

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties and its potential applications in fields such as pharmaceuticals and materials science.[1] While the crystal structure of 2,7-Dibromo-3,6-dimethoxynaphthalene (C₁₂H₁₀Br₂O₂) has not been reported in publicly accessible crystallographic databases as of January 2026, this guide provides a comprehensive technical framework for its determination. We present a prospective methodology, grounded in established principles of chemical synthesis, crystallography, and computational analysis. This document serves as an in-depth guide for researchers, scientists, and drug development professionals on the necessary steps to synthesize, crystallize, and structurally characterize this and other related naphthalene derivatives.

Introduction: The Significance of Naphthalene Scaffolds

Naphthalene and its functionalized derivatives represent a privileged scaffold in medicinal chemistry and materials science.[2][3] These bicyclic aromatic systems are found in numerous therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial and anticancer properties.[2][4][5][6] In drug development, the naphthalene core is valued for its rigid structure, which can be strategically modified to orient functional groups for optimal interaction with biological targets.[2][4] The introduction of substituents such as halogens and methoxy groups can profoundly influence a molecule's lipophilicity, metabolic stability, and intermolecular interactions.

Specifically, the bromine atoms in 2,7-Dibromo-3,6-dimethoxynaphthalene are expected to be key players in directing the solid-state architecture through halogen bonding, while the methoxy groups can act as hydrogen bond acceptors. Understanding the precise crystal structure is therefore paramount for predicting solid-state properties like solubility and for designing new molecules with improved therapeutic profiles.

Synthesis and Purification

The synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene begins with its precursor, 2,7-dimethoxynaphthalene. The molecular structure and identifiers for the target compound are available in public databases like PubChem (CID 640259).[7]

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct route to the target compound is the electrophilic bromination of 2,7-dimethoxynaphthalene. The methoxy groups are activating and ortho-, para-directing. Given the positions of the methoxy groups at C3 and C6, the bromine atoms are expected to add at the activated C2 and C7 positions.

Rationale for Reagent Selection:

-

Starting Material: 2,7-Dimethoxynaphthalene (CAS 3469-26-9) is commercially available.[8][9]

-

Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for activated aromatic rings.

-

Solvent: A non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically used to dissolve the naphthalene derivative and facilitate the reaction.

-

Catalyst: While the methoxy groups are strongly activating, a mild Lewis acid catalyst like ferric bromide (FeBr₃) can be used to polarize the Br-Br bond and enhance the reaction rate and selectivity.[10]

Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 2,7-dimethoxynaphthalene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric bromide (FeBr₃) (approx. 0.05 equivalents) to the solution.

-

Bromination: Cool the mixture in an ice bath (0 °C). Slowly add 2.0 equivalents of molecular bromine, dissolved in a small amount of dichloromethane, via the dropping funnel over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of polybrominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,7-Dibromo-3,6-dimethoxynaphthalene.

Single Crystal Growth: The Gateway to Structural Analysis

Obtaining a high-quality single crystal is the most critical and often the most challenging step in structure determination.[1] The goal is to encourage the slow formation of a well-ordered lattice, free from defects.

Crystallization Methodologies

Several techniques can be employed, and the choice is often empirical. For a compound like 2,7-Dibromo-3,6-dimethoxynaphthalene, which is expected to be a stable solid, the following methods are recommended.

| Method | Description | Rationale & Key Insights |

| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | This is the simplest method. The key is to control the evaporation rate. A vial covered with parafilm pierced with a few pinholes works well. Solvents like hexane, ethyl acetate, or dichloromethane are good starting points. |

| Vapor Diffusion | A concentrated solution of the compound in a low-boiling-point solvent (the "good" solvent) is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a higher-boiling-point solvent in which the compound is poorly soluble (the "bad" solvent or precipitant). | As the precipitant vapor slowly diffuses into the good solvent, the solubility of the compound decreases gradually, promoting slow crystallization. This method provides excellent control over the rate of saturation. |

| Solvent Layering | Similar to vapor diffusion, but the "bad" solvent is carefully layered on top of the concentrated solution of the compound in the "good" solvent. Crystallization occurs at the interface. | This method is faster than vapor diffusion but requires immiscible or slowly miscible solvent pairs and a steady hand to avoid mixing. |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and intermolecular interactions.[1][11]

Experimental Workflow

The process of determining a crystal structure from a single crystal can be systematically broken down into several stages.[12][13]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a modern diffractometer. It is cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[13]

-

Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. The intensities of all spots are integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms (in this case, the bromine atoms).

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. Lighter atoms (carbon, oxygen) are located from difference Fourier maps. Hydrogen atoms are typically placed in calculated positions. This iterative process improves the agreement between the calculated and observed diffraction patterns until convergence is reached.

Anticipated Structural Features & Interactions

Based on the molecular structure, we can predict the key intermolecular interactions that will likely govern the crystal packing of 2,7-Dibromo-3,6-dimethoxynaphthalene.

Caption: Potential intermolecular interactions in the solid state.

-

Halogen Bonding: The bromine atoms possess a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom, which can interact favorably with a region of negative potential on an adjacent molecule, such as another bromine atom or an oxygen atom from a methoxy group. This type of interaction is highly directional and is a powerful tool in crystal engineering.[14]

-

π-π Stacking: The electron-rich naphthalene cores of adjacent molecules may stack in an offset fashion, maximizing attractive electrostatic and dispersion forces.

-

C-H···O/C-H···π Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the methoxy oxygen atoms or the naphthalene π-system as acceptors will likely contribute to the overall stability of the crystal lattice.

Implications for Drug Development and Materials Science

The successful determination of this crystal structure would provide invaluable data:

-

For Drug Development: It would reveal the molecule's preferred conformation and the intermolecular interactions it engages in. This knowledge is crucial for understanding its solubility, stability, and ability to bind to target proteins. It can inform the design of co-crystals or new derivatives with improved pharmacokinetic properties.[4]

-

For Materials Science: As a brominated aromatic compound, it could serve as a building block (synthon) for more complex organic materials, such as organic semiconductors or ligands for metal-organic frameworks. The crystal packing would directly influence the bulk electronic and optical properties of the material.

References

-

Crystal structure and Hirsheld surface analysis of (2,7-diethoxy-8-(4-bromobenzoyl)naphthalen-1-yl)(4-bromophenyl)methanone. (n.d.). IUCr Journals. Retrieved January 24, 2026, from [Link]

-

2,7-Dibromo-3,6-dimethoxynaphthalene. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Cakmak, O. (2002). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Tetrahedron, 58(28), 5603-5609. Retrieved January 24, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 24, 2026, from [Link]

-

Liu, J., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (n.d.). -ORCA - Cardiff University. Retrieved January 24, 2026, from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved January 24, 2026, from [Link]

- Method for synthesizing 2, 7-dihydroxynaphthalene. (2021, May 7). Google Patents.

-

A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Meindl, B., et al. (n.d.). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. Retrieved January 24, 2026, from [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 24, 2026, from [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024, December 28). International Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

-

2,7-Dimethoxynaphthalene. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of 2,3,6,7-tetrabromoanthracene. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

Single Crystal Diffraction: The Definitive Structural Technique. (2016, August 8). ORNL Neutron Sciences. Retrieved January 24, 2026, from [Link]

-

What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. Retrieved January 24, 2026, from [Link]

-

How to synthesise 2,3-dibromo-6,7-dicyanonaphthalene?. (2013, June 14). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 2,7-Dibromo-3,6-dimethoxynaphthalene | C12H10Br2O2 | CID 640259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,7-Dimethoxynaphthalene | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,7-Dimethoxynaphthalene 98 3469-26-9 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. neutrons.ornl.gov [neutrons.ornl.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,7-Dibromo-3,6-dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,7-Dibromo-3,6-dimethoxynaphthalene, a key chemical intermediate. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its potential applications in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Core Chemical Identity

IUPAC Name: 2,7-Dibromo-3,6-dimethoxynaphthalene[1]

Structure:

Caption: Chemical structure of 2,7-Dibromo-3,6-dimethoxynaphthalene.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 105404-89-5 | [1][2] |

| Molecular Formula | C₁₂H₁₀Br₂O₂ | [1][2] |

| Molecular Weight | 346.01 g/mol | [1] |

| InChIKey | IXKYNFRCDWZQOX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | [1] |

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Step 1: O-Methylation of 2,7-Dihydroxynaphthalene

The first step involves the methylation of the two hydroxyl groups of 2,7-dihydroxynaphthalene. A standard and high-yielding method for this transformation is the Williamson ether synthesis.

-

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, typically a carbonate such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl groups to form the more nucleophilic bis-phenoxide. This dianion then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), displacing the leaving group (sulfate or iodide) to form the dimethoxy ether. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Step 2: Electrophilic Bromination of 2,7-Dimethoxynaphthalene

The second step is the bromination of the electron-rich 2,7-dimethoxynaphthalene aromatic ring. The methoxy groups are strong activating, ortho-, para-directing groups. In the case of 2,7-dimethoxynaphthalene, the positions ortho to each methoxy group are C1, C3, C6, and C8. The C3 and C6 positions are the most sterically accessible and electronically activated, making them the preferred sites for electrophilic substitution.

-

Mechanism: The reaction is a classic electrophilic aromatic substitution. Molecular bromine (Br₂) is polarized by a Lewis acid catalyst (if needed, though the activated ring may react without one) or the solvent, creating a partial positive charge on one bromine atom (the electrophile). The π-electrons of the naphthalene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring and is particularly stabilized by the electron-donating methoxy groups. A base (which can be the solvent, such as acetic acid, or the counter-ion of the bromine) then removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the ring and yielding the dibrominated product. The reaction is expected to proceed sequentially, with the first bromination further activating the ring for the second substitution.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 2,7-Dibromo-3,6-dimethoxynaphthalene.

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 131 °C | [3] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) |

Spectroscopic Data (Predicted and based on related structures):

While a published, fully assigned spectrum for 2,7-Dibromo-3,6-dimethoxynaphthalene is not available in the searched literature, the expected spectral data can be predicted based on the structure and data from similar compounds like 2,7-dimethoxynaphthalene.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). One singlet would correspond to the protons at the C1 and C8 positions, and the other to the protons at the C4 and C5 positions. The exact chemical shifts would be influenced by the electronic effects of the methoxy and bromine substituents.

-

Methoxy Protons: A sharp singlet integrating to six protons is expected for the two equivalent methoxy groups, likely in the range of δ 3.9-4.1 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to the molecule's C₂h symmetry, only six distinct carbon signals would be expected in the ¹³C NMR spectrum.

-

Aromatic Carbons: Four signals for the aromatic carbons. The carbons bearing the methoxy groups (C3 and C6) and the bromine atoms (C2 and C7) would be significantly shifted downfield. The quaternary carbons of the naphthalene ring (C9 and C10) would also have a characteristic chemical shift. The protonated aromatic carbons (C1/C8 and C4/C5) would appear as distinct signals.

-

Methoxy Carbons: One signal for the two equivalent methoxy carbons, typically around δ 55-60 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic and methyl groups (~3100-2850 cm⁻¹).

-

C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).

-

C-O stretching of the aryl ether (~1250-1000 cm⁻¹).

-

C-Br stretching (typically in the fingerprint region, < 800 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximately 1:1 ratio), with major peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1. The molecular ion peak would be at m/z = 344, 346, and 348.

Applications in Research and Drug Development

2,7-Dibromo-3,6-dimethoxynaphthalene is a valuable building block in organic synthesis, particularly for the construction of more complex polycyclic aromatic systems and heterocyclic compounds. Its utility in drug development stems from the strategic placement of its functional groups.

Role as a Synthetic Intermediate:

The two bromine atoms on the naphthalene core are ideal handles for cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups. This versatility makes 2,7-Dibromo-3,6-dimethoxynaphthalene an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Potential in Kinase Inhibitor Scaffolding:

The rigid, planar naphthalene core can serve as a scaffold to which pharmacophoric groups can be attached in a well-defined spatial orientation. Many kinase inhibitors, for example, bind to the ATP-binding pocket of the enzyme, and their efficacy often depends on the precise positioning of hydrogen bond donors and acceptors, as well as hydrophobic groups that interact with the protein. The 2,7-dibromo-3,6-dimethoxy-naphthalene scaffold allows for the systematic exploration of chemical space around this core by derivatizing the bromine and methoxy positions. For instance, the methoxy groups could be demethylated to reveal hydroxyl groups, which can act as hydrogen bond donors or be further functionalized.

Workflow for Utilization in Fragment-Based Drug Discovery (FBDD):

Sources

An In-Depth Technical Guide to the Synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for 2,7-Dibromo-3,6-dimethoxynaphthalene, a key intermediate in the development of advanced materials and pharmaceuticals. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, ensuring reproducibility and scalability for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

2,7-Dibromo-3,6-dimethoxynaphthalene is a symmetrically substituted naphthalene derivative with significant potential as a building block in organic synthesis. Its unique electronic and structural properties make it a valuable precursor for novel organic electronic materials, including semiconductors and liquid crystals, as well as complex pharmaceutical scaffolds.

The synthesis of this target molecule necessitates a strategic, multi-step approach, beginning with the readily available 2,7-dihydroxynaphthalene. The core of our synthetic strategy revolves around two key transformations: the methylation of the hydroxyl groups to form 2,7-dimethoxynaphthalene, followed by a regioselective bromination to introduce bromine atoms at the 3 and 6 positions. This sequence is critical to achieving the desired substitution pattern with high fidelity.

The methoxy groups at the 2 and 7 positions are ortho-, para-directing activators for electrophilic aromatic substitution.[1][2] This directing effect is paramount in the bromination step, as it selectively enhances the nucleophilicity of the 1, 3, 6, and 8 positions. The synergistic activation from both methoxy groups strongly favors substitution at the 3 and 6 positions, leading to the desired 2,7-dibromo-3,6-dimethoxynaphthalene isomer.

Synthesis Pathway Overview

The synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene is accomplished through a three-step process, as illustrated in the workflow diagram below. Each step has been optimized to ensure high yields and purity of the intermediate and final products.

Caption: A three-step synthesis pathway for 2,7-Dibromo-3,6-dimethoxynaphthalene.

Experimental Protocols

Part 1: Synthesis of 2,7-Dihydroxynaphthalene

The synthesis of 2,7-dihydroxynaphthalene is achieved through the alkali fusion of 2,7-naphthalenedisulfonic acid sodium salt. This method, while requiring high temperatures, is a well-established industrial process.[3]

Protocol:

-

In a high-pressure autoclave, combine 30-36 parts by weight of 2,7-naphthalenedisulfonic acid sodium salt, 4-16 parts of sodium hydroxide, 8-20 parts of sodium oxide, and 30-60 parts of a high-boiling inert solvent (e.g., n-dodecane).[3]

-

Seal the autoclave and heat the mixture to 260-320 °C with vigorous stirring.[3]

-

Maintain the reaction at this temperature for 8-12 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid product and wash it with a suitable solvent to remove the high-boiling solvent.

-

Dissolve the filter cake in water and neutralize the solution to a pH of 0-4 with a sulfuric acid solution to precipitate the 2,7-dihydroxynaphthalene.[3]

-

Filter the suspension, wash the solid with water until the washings are neutral, and dry the product under vacuum.

| Parameter | Value | Reference |

| Starting Material | 2,7-Naphthalenedisulfonic acid sodium salt | [3] |

| Reagents | Sodium hydroxide, Sodium oxide | [3] |

| Solvent | n-Dodecane | [3] |

| Temperature | 260-320 °C | [3] |

| Reaction Time | 8-12 hours | [3] |

| Work-up | Acidification with H₂SO₄ | [3] |

Part 2: Synthesis of 2,7-Dimethoxynaphthalene

The methylation of 2,7-dihydroxynaphthalene is accomplished via a Williamson ether synthesis, a reliable and high-yielding method for the preparation of ethers.[4]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dihydroxynaphthalene in a suitable anhydrous solvent such as acetone or DMF.[4]

-

Add an excess of a base, such as anhydrous potassium carbonate, to the solution.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirred suspension.[4] A slight excess of the methylating agent is recommended to ensure complete methylation.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and wash with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,7-dimethoxynaphthalene.[4]

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,7-dimethoxynaphthalene.

| Parameter | Value | Reference |

| Starting Material | 2,7-Dihydroxynaphthalene | [4] |

| Reagents | Dimethyl sulfate or Methyl iodide, Potassium carbonate | [4] |

| Solvent | Anhydrous Acetone or DMF | [4] |

| Reaction Condition | Reflux | |

| Work-up | Extraction and Recrystallization | [4] |

Part 3: Synthesis of 2,7-Dibromo-3,6-dimethoxynaphthalene

The final step involves the regioselective dibromination of 2,7-dimethoxynaphthalene. The use of N-bromosuccinimide (NBS) in a suitable solvent provides a mild and selective method for this transformation. The methoxy groups at C2 and C7 direct the electrophilic substitution to the activated 3 and 6 positions.[5]

Protocol:

-

Dissolve 2,7-dimethoxynaphthalene in a suitable solvent such as acetonitrile or a mixture of dichloromethane and dimethyl sulfoxide (DMSO).[5][6]

-

To the stirred solution, add N-bromosuccinimide (NBS) portion-wise at room temperature. A slight excess of NBS (approximately 2.2 equivalents) is recommended for complete dibromination.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure 2,7-Dibromo-3,6-dimethoxynaphthalene. The separation of isomers, if any are formed, can be challenging and may require careful chromatographic techniques or fractional crystallization.[7][8]

| Parameter | Value | Reference |

| Starting Material | 2,7-Dimethoxynaphthalene | |

| Reagent | N-Bromosuccinimide (NBS) | [5] |

| Solvent | Acetonitrile or CH₂Cl₂/DMSO | [5][6] |

| Reaction Condition | Room Temperature | [5] |

| Work-up | Quenching with Na₂S₂O₃, Extraction | |

| Purification | Column Chromatography or Recrystallization | [7][8] |

Mechanistic Insights: The Key to Regioselectivity

The success of this synthesis hinges on the directing effects of the two methoxy groups in the electrophilic bromination step. The methoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions.[1][2]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]disilole and Naphtho[2,3-b:6,7-b′]diphosphole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. ias.ac.in [ias.ac.in]

- 7. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,7-Dibromo-3,6-dimethoxynaphthalene

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,7-Dibromo-3,6-dimethoxynaphthalene (CAS No. 105404-89-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are intended to serve as a robust reference for the characterization of this and structurally related molecules.

Molecular Structure and Its Spectroscopic Implications

2,7-Dibromo-3,6-dimethoxynaphthalene is a symmetrically substituted aromatic compound with a molecular formula of C₁₂H₁₀Br₂O₂ and a molecular weight of approximately 346.03 g/mol .[1] The strategic placement of two bromine atoms and two methoxy groups on the naphthalene core dictates a high degree of symmetry. This symmetry is the cornerstone of its spectroscopic signature, leading to a simplified yet informative set of signals that require careful analysis. Understanding this molecular architecture is paramount for the accurate assignment of spectral data.

Below is a diagram of the molecular structure with IUPAC numbering, which will be used for all subsequent spectral assignments.

Caption: Molecular Structure of 2,7-Dibromo-3,6-dimethoxynaphthalene.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment of hydrogen atoms in a molecule. Due to the C2h symmetry of 2,7-Dibromo-3,6-dimethoxynaphthalene, chemically equivalent protons will be magnetically equivalent, resulting in a simplified spectrum.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds, offering excellent solubility and a well-defined residual solvent peak for referencing.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for achieving better signal dispersion, which is essential for resolving closely spaced peaks in aromatic systems.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2-5 seconds ensures full relaxation of the protons, leading to accurate integration.

-

Referencing: Calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm.

-

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | Singlet (s) | 2H | H-1, H-8 | These protons are in the peri position to the bromine atoms, which are electron-withdrawing. This deshielding effect results in a downfield shift. Due to symmetry, H-1 and H-8 are equivalent. |

| ~7.0 - 7.2 | Singlet (s) | 2H | H-4, H-5 | These protons are ortho to the electron-donating methoxy groups, leading to an upfield shift compared to unsubstituted naphthalene. Their equivalence is due to the molecule's symmetry. |

| ~3.9 - 4.1 | Singlet (s) | 6H | -OCH₃ | The six protons of the two methoxy groups are chemically and magnetically equivalent, resulting in a single, sharp peak. The chemical shift is characteristic of methoxy groups attached to an aromatic ring. |

The most striking feature of the predicted spectrum is the presence of only three signals, all of which are singlets. This is a direct consequence of the molecule's high symmetry, which eliminates vicinal proton-proton coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their electronic state.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to capture all carbon signals.

-

Referencing: The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Predicted ¹³C NMR Data and Interpretation

Disclaimer: The following data is predicted based on established chemical shift theory and analysis of structurally similar compounds.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-3, C-6 | These carbons are directly attached to the highly electronegative oxygen atoms of the methoxy groups, causing a significant downfield (deshielded) shift. |

| ~128 - 132 | C-4a, C-8a | These are the quaternary bridgehead carbons. Their chemical shift is typical for such carbons in a naphthalene system. |

| ~125 - 129 | C-1, C-8 | These protonated aromatic carbons are influenced by the adjacent bromine and the overall aromatic system. |

| ~115 - 120 | C-2, C-7 | These carbons are directly bonded to bromine. The heavy atom effect of bromine typically causes a slight upfield shift compared to what might be expected from electronegativity alone. |

| ~105 - 110 | C-4, C-5 | These protonated carbons are ortho to the electron-donating methoxy groups, resulting in a notable upfield (shielded) shift. |

| ~56 - 58 | -OCH₃ | This chemical shift is characteristic of the sp³ hybridized carbon of a methoxy group attached to an aromatic ring. |

The predicted spectrum shows six distinct signals, confirming the symmetry of the molecule where pairs of carbons are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and is non-destructive.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first.

-

Sample Scan: The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Indicates the presence of C-H bonds on the aromatic naphthalene ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponds to the stretching vibrations of the C-H bonds in the methyl groups of the methoxy substituents. |

| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | These characteristic absorptions confirm the presence of the aromatic naphthalene core. |

| 1250 - 1200 | C-O stretch (aryl ether, asymmetric) | Strong | A strong, prominent peak in this region is a key indicator of the aryl-O-CH₃ ether linkage. |

| 1050 - 1000 | C-O stretch (aryl ether, symmetric) | Medium | Complements the asymmetric stretch, confirming the ether functional group. |

| 700 - 500 | C-Br stretch | Medium-Strong | The presence of a band in this lower frequency region is indicative of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Analysis

The most critical feature in the mass spectrum of 2,7-Dibromo-3,6-dimethoxynaphthalene will be the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. For a molecule containing two bromine atoms, this results in a characteristic isotopic pattern for the molecular ion (M⁺) at m/z 344, a larger peak (M+2)⁺ at m/z 346, and another peak (M+4)⁺ at m/z 348, with relative intensities of approximately 1:2:1.

| m/z Value | Proposed Fragment | Interpretation |

| 344, 346, 348 | [C₁₂H₁₀Br₂O₂]⁺ (Molecular Ion) | Confirms the molecular weight. The 1:2:1 isotopic pattern is definitive for a dibrominated compound. |

| 331, 333, 335 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups, a common initial fragmentation step for ethers. |

| 303, 305, 307 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the phenoxide-like ion formed after methyl loss. |

| 224, 226 | [M - Br - CH₃]⁺ | Loss of a bromine radical and a methyl radical. |

| 145 | [M - 2Br - CH₃]⁺ | Loss of both bromine atoms and one methyl group. |

Comprehensive Workflow and Data Integration

The definitive characterization of 2,7-Dibromo-3,6-dimethoxynaphthalene relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates the logical progression from initial sample analysis to final structure confirmation.

Caption: Integrated workflow for the spectroscopic characterization of 2,7-Dibromo-3,6-dimethoxynaphthalene.

By following this workflow, researchers can confidently verify the identity, purity, and structure of 2,7-Dibromo-3,6-dimethoxynaphthalene, ensuring the integrity of their subsequent research and development activities.

References

-

PubChem. 2,7-Dibromo-3,6-dimethoxynaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-Dimethoxynaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. 2,7-Dimethoxynaphthalene. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,7-Dibromo-3,6-dimethoxynaphthalene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,7-Dibromo-3,6-dimethoxynaphthalene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a predicted spectral analysis based on substituent effects, a detailed experimental protocol for acquiring high-quality data, and a thorough guide to spectral interpretation. By integrating fundamental NMR theory with practical application, this guide serves as an essential resource for the structural elucidation of this and similar polysubstituted naphthalene derivatives.

Introduction: The Structural Significance of 2,7-Dibromo-3,6-dimethoxynaphthalene

2,7-Dibromo-3,6-dimethoxynaphthalene is a polysubstituted aromatic compound with a rigid naphthalene core. The precise arrangement of its bromo and methoxy substituents dictates its electronic and steric properties, making it a potentially valuable building block in the synthesis of novel organic materials and pharmaceutical agents. The development of new synthetic methodologies often relies on the unambiguous characterization of such intermediates.[1]

¹H NMR spectroscopy is an indispensable tool for the structural verification of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 2,7-Dibromo-3,6-dimethoxynaphthalene, a thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity and purity.

This guide will first establish the foundational principles of how substituents influence the ¹H NMR spectrum of the naphthalene system. Subsequently, a detailed prediction of the spectrum will be presented, followed by a robust experimental protocol for its acquisition and a step-by-step guide to its interpretation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,7-Dibromo-3,6-dimethoxynaphthalene is governed by the interplay of the chemical environment of each proton, which influences their chemical shifts, and the interactions between neighboring protons, which give rise to spin-spin coupling.

Molecular Symmetry and Expected Signals

The structure of 2,7-Dibromo-3,6-dimethoxynaphthalene possesses a C₂ axis of symmetry. This symmetry element renders certain protons chemically equivalent, meaning they will resonate at the same frequency and appear as a single signal in the ¹H NMR spectrum.

Figure 1: Structure of 2,7-Dibromo-3,6-dimethoxynaphthalene.

Based on this symmetry, we can predict the following sets of equivalent protons:

-

Aromatic Protons: There are four aromatic protons. Due to the C₂ symmetry, H-1 is equivalent to H-8, and H-4 is equivalent to H-5. This will result in two distinct signals in the aromatic region of the spectrum.

-

Methoxy Protons: The two methoxy groups are also equivalent due to the molecular symmetry. Therefore, the six protons of these two methyl groups will give rise to a single signal.

In total, the ¹H NMR spectrum of 2,7-Dibromo-3,6-dimethoxynaphthalene is expected to exhibit three distinct signals.

Predicting Chemical Shifts (δ)